VTX-27
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Overview
Description
VTX-27 is a selective inhibitor of protein kinase C theta (PKC θ), with a high affinity for PKC θ and PKC delta.
Mechanism of Action
Target of Action
VTX-27 is a selective inhibitor of protein kinase C theta (PKC θ) . PKC θ is a member of the protein kinase C family of serine/threonine kinases, which play critical roles in numerous cellular processes, including cell differentiation, proliferation, and immune response .
Mode of Action
The compound interacts with its target, PKC θ, by binding to it, thereby inhibiting its activity . It has a high affinity for PKC θ, with a Ki value of 0.08 nM . This interaction results in the modulation of the downstream effects mediated by PKC θ .
Biochemical Pathways
The inhibition of PKC θ by this compound affects various biochemical pathways. PKC θ is involved in the regulation of several signaling pathways, including the T-cell receptor (TCR) signaling pathway, which plays a crucial role in T-cell activation and immune response . Therefore, the inhibition of PKC θ can potentially modulate these pathways, leading to altered cellular responses .
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties. It has a low clearance rate (7 mL min -1 kg -1), a long half-life (4.7 h), and good oral bioavailability (65%) . These properties suggest that this compound can be effectively absorbed and distributed in the body, and it is metabolized and excreted at a rate that allows it to exert its therapeutic effects .
Result of Action
The inhibition of PKC θ by this compound leads to potent dose-dependent inhibition of IL-2 production . IL-2 is a cytokine that plays a central role in the immune response, particularly in the activation and proliferation of T cells . Therefore, the action of this compound can result in the modulation of immune responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of VTX-27 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. This involves optimizing reaction conditions to maximize yield and minimize costs. The process includes rigorous quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
VTX-27 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
VTX-27 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the role of PKC θ in various biochemical pathways.
Biology: Employed in cell-based assays to investigate the effects of PKC θ inhibition on cellular functions.
Medicine: Explored for its potential therapeutic applications in diseases where PKC θ plays a critical role, such as autoimmune disorders and cancer.
Industry: Utilized in the development of new drugs targeting PKC θ, contributing to the advancement of pharmaceutical research
Comparison with Similar Compounds
Similar Compounds
Gö 6983: Another PKC inhibitor with broader specificity.
Sotrastaurin: A selective PKC inhibitor with different isoform selectivity.
Enzastaurin: Targets multiple PKC isoforms and has been studied for its anticancer properties.
Uniqueness of VTX-27
This compound stands out due to its high selectivity for PKC θ over other PKC isoforms. This selectivity reduces off-target effects and enhances its potential as a therapeutic agent. Additionally, this compound has demonstrated favorable pharmacokinetic properties, including low clearance, long half-life, and good oral bioavailability .
Biological Activity
VTX-27 is a selective inhibitor of protein kinase C theta (PKCθ), a member of the protein kinase C (PKC) family, which plays crucial roles in various cellular processes, including cell proliferation, differentiation, and apoptosis. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cancer cells, and potential therapeutic applications.
This compound exhibits high selectivity for PKCθ with an inhibitory constant (Ki) of 0.08 nM, while also inhibiting PKCδ at a Ki of 16 nM. Its selectivity against other PKC isoforms is notable, with over 1000-fold selectivity against classical isoforms and over 10,000-fold against atypical isoforms . This specificity is significant for minimizing off-target effects in therapeutic applications.
In Vitro Studies
In vitro studies have demonstrated that this compound effectively suppresses tumorigenesis in colorectal cancer (CRC) cells by inducing cellular senescence. Key findings include:
- Cell Proliferation : A concentration-dependent decrease in the proliferative potential of HCT116 cells was observed with this compound treatment. The IC50 value was determined through proliferation assays, indicating effective suppression at concentrations above 20 nM .
- Spheroid Formation : Spheroid formation assays revealed a significant reduction in spheroid size, further confirming the anti-tumor effects of this compound in a three-dimensional culture environment .
- Cellular Markers : Immunofluorescence staining showed decreased expression of phospho-PKCδ and increased expression of p21, a cyclin-dependent kinase inhibitor associated with cellular senescence. Notably, no changes were observed in p53 expression, suggesting a p53-independent mechanism .
In Vivo Studies
In vivo pharmacokinetic studies indicate that this compound has favorable properties:
- Bioavailability : this compound demonstrates good oral bioavailability (65%) with a long half-life of approximately 4.7 hours. This allows for effective dosing schedules in potential therapeutic regimens .
- Tumor Growth Inhibition : Animal models treated with this compound exhibited significant tumor growth inhibition compared to control groups, supporting its potential as an anti-cancer agent .
Summary Table of Key Findings
Parameter | This compound |
---|---|
Target | PKCθ (Ki = 0.08 nM), PKCδ (Ki = 16 nM) |
Selectivity | >1000-fold vs classical PKCs |
Oral Bioavailability | 65% |
Half-Life | 4.7 hours |
IC50 in HCT116 Cells | Concentration-dependent |
Mechanism | Induces cellular senescence |
Properties
IUPAC Name |
(2R)-2-[(2S)-4-[3-chloro-5-fluoro-6-(2H-pyrazolo[3,4-b]pyridin-3-yl)pyridin-2-yl]piperazin-2-yl]-3-methylbutan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClFN6O/c1-11(2)20(3,29)15-10-28(8-7-23-15)19-13(21)9-14(22)17(25-19)16-12-5-4-6-24-18(12)27-26-16/h4-6,9,11,15,23,29H,7-8,10H2,1-3H3,(H,24,26,27)/t15-,20+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWARSZQGAFXJM-MGPUTAFESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C1CN(CCN1)C2=C(C=C(C(=N2)C3=C4C=CC=NC4=NN3)F)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@](C)([C@@H]1CN(CCN1)C2=C(C=C(C(=N2)C3=C4C=CC=NC4=NN3)F)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClFN6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.